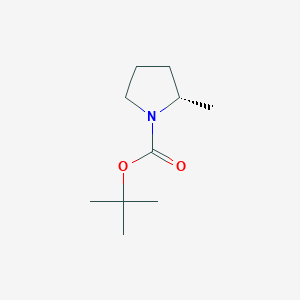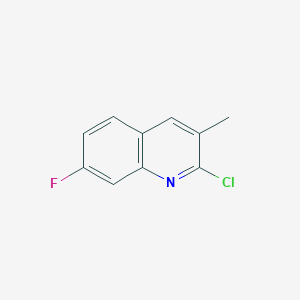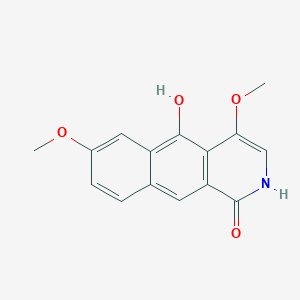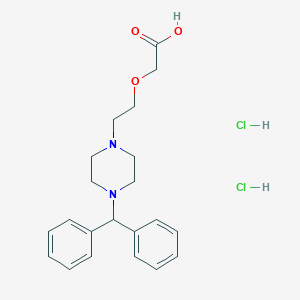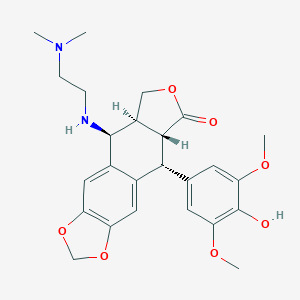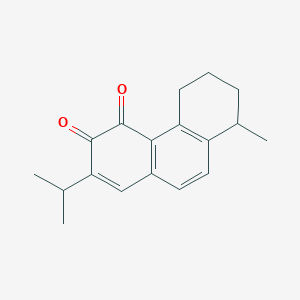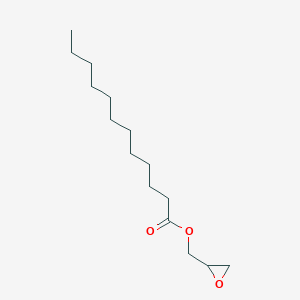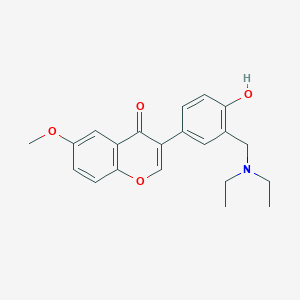
1-Thyminylglucosamine-4,6-disulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Thyminylglucosamine-4,6-disulfate (TGD) is a type of sulfated glycosaminoglycan (GAG) that has been the subject of scientific research for its potential applications in various fields. TGD is a synthetic compound that is chemically similar to heparin, a naturally occurring anticoagulant. In
Scientific Research Applications
1-Thyminylglucosamine-4,6-disulfate has been studied for its potential applications in various fields, including biomedicine, biotechnology, and materials science. In biomedicine, 1-Thyminylglucosamine-4,6-disulfate has been shown to have anticoagulant, anti-inflammatory, and anti-tumor properties. 1-Thyminylglucosamine-4,6-disulfate has also been studied for its potential use in tissue engineering and regenerative medicine.
Mechanism Of Action
The mechanism of action of 1-Thyminylglucosamine-4,6-disulfate is not fully understood, but it is believed to involve interactions with various proteins and enzymes in the body. 1-Thyminylglucosamine-4,6-disulfate has been shown to bind to antithrombin III, a natural anticoagulant in the blood, and enhance its activity. 1-Thyminylglucosamine-4,6-disulfate has also been shown to inhibit the activity of various enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
1-Thyminylglucosamine-4,6-disulfate has been shown to have various biochemical and physiological effects, including anticoagulant, anti-inflammatory, and anti-tumor properties. 1-Thyminylglucosamine-4,6-disulfate has also been shown to promote cell proliferation and migration, which may be beneficial for tissue engineering and regenerative medicine.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Thyminylglucosamine-4,6-disulfate in lab experiments is its unique structure, which may provide insights into the structure-function relationships of GAGs. 1-Thyminylglucosamine-4,6-disulfate is also a synthetic compound, which allows for greater control over its properties and structure. However, one limitation of using 1-Thyminylglucosamine-4,6-disulfate in lab experiments is its relative novelty, which means that there is still much to be learned about its properties and potential applications.
Future Directions
There are many future directions for research on 1-Thyminylglucosamine-4,6-disulfate, including further studies on its mechanism of action, biochemical and physiological effects, and potential applications in biomedicine, biotechnology, and materials science. 1-Thyminylglucosamine-4,6-disulfate may also be studied for its potential use in drug delivery systems, as well as its interactions with other proteins and enzymes in the body.
Conclusion:
In conclusion, 1-Thyminylglucosamine-4,6-disulfate is a synthetic compound that has been the subject of scientific research for its potential applications in various fields. 1-Thyminylglucosamine-4,6-disulfate has a unique structure that is different from other GAGs, and has been shown to have anticoagulant, anti-inflammatory, and anti-tumor properties. 1-Thyminylglucosamine-4,6-disulfate may also have potential applications in tissue engineering and regenerative medicine. While there is still much to be learned about 1-Thyminylglucosamine-4,6-disulfate, its unique properties and potential applications make it an exciting area of research.
Synthesis Methods
The synthesis of 1-Thyminylglucosamine-4,6-disulfate involves the modification of chondroitin sulfate, a type of GAG found in cartilage and other connective tissues. The modification process involves the addition of a thymine molecule to the glucosamine unit of chondroitin sulfate, followed by sulfation at the 4 and 6 positions of the thymine ring. The resulting compound, 1-Thyminylglucosamine-4,6-disulfate, has a unique structure that is different from other GAGs.
properties
CAS RN |
133906-27-1 |
|---|---|
Product Name |
1-Thyminylglucosamine-4,6-disulfate |
Molecular Formula |
C11H17N3O12S2 |
Molecular Weight |
447.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-amino-4-hydroxy-6-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(sulfooxymethyl)oxan-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C11H17N3O12S2/c1-4-2-14(11(17)13-9(4)16)10-6(12)7(15)8(26-28(21,22)23)5(25-10)3-24-27(18,19)20/h2,5-8,10,15H,3,12H2,1H3,(H,13,16,17)(H,18,19,20)(H,21,22,23)/t5-,6-,7-,8-,10-/m1/s1 |
InChI Key |
UZYIVVYUIHQPIP-VRRGKTLJSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O)OS(=O)(=O)O)O)N |
SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)O)N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)O)N |
Other CAS RN |
133906-27-1 |
synonyms |
1-TGADS 1-thyminyl-D-glucosamine-4,6-disulfate 1-thyminylglucosamine-4,6-disulfate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



